N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
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Overview
Description
N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with 2,5-dichlorobenzotrifluoride under basic conditions to form 2-(4-bromophenoxy)-5-(trifluoromethyl)phenol.
Acylation Reaction: The phenoxy intermediate is then subjected to acylation with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the bromine and chlorine atoms.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck reactions, facilitated by the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide
- N-[2-(4-bromophenoxy)-5-methylphenyl]-2-chloroacetamide
- N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-bromoacetamide
Uniqueness
Compared to similar compounds, N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
CAS No. |
793727-56-7 |
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Molecular Formula |
C15H10BrClF3NO2 |
Molecular Weight |
408.60 g/mol |
IUPAC Name |
N-[2-(4-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C15H10BrClF3NO2/c16-10-2-4-11(5-3-10)23-13-6-1-9(15(18,19)20)7-12(13)21-14(22)8-17/h1-7H,8H2,(H,21,22) |
InChI Key |
GKRUPPNCKGJTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl)Br |
Purity |
95 |
Origin of Product |
United States |
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